molecular formula C17H23NO3 B1216117 Littorine

Littorine

Cat. No.: B1216117
M. Wt: 289.4 g/mol
InChI Key: FNRXUEYLFZLOEZ-LGGPCSOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Littorine is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse pharmacological activities and are often found in various medicinal plants. This particular compound is structurally related to atropine and scopolamine, which are well-known for their anticholinergic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Littorine typically involves the esterification of tropine with (2R)-2-hydroxy-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Littorine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

Littorine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Littorine is unique due to its specific ester linkage and the presence of the (2R)-2-hydroxy-3-phenylpropanoate moiety, which imparts distinct chemical and biological properties compared to other tropane alkaloids .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1

InChI Key

FNRXUEYLFZLOEZ-LGGPCSOHSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O

Synonyms

littorine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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